![molecular formula C7H14AsClO3 B13818066 [(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-heptenylarsonic acid is an organoarsenic compound with the molecular formula C7H13AsClO2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-heptenylarsonic acid typically involves the reaction of hept-1-yne with arsenic trichloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 2-Chloro-1-heptenylarsonic acid may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-heptenylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert the compound into different arsenic-containing species.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed.
Major Products Formed:
Oxidation: Arsenic oxides.
Reduction: Various reduced arsenic species.
Substitution: Compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
2-Chloro-1-heptenylarsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-heptenylarsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications.
Comparison with Similar Compounds
- 2-Chloro-1-pentenylarsenic acid
- 2-Chloro-1-butenylarsenic acid
- 2-Chloro-1-propenylarsenic acid
Comparison: 2-Chloro-1-heptenylarsonic acid is unique due to its longer carbon chain, which can influence its chemical reactivity and biological activity. Compared to shorter-chain analogs, it may exhibit different solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C7H14AsClO3 |
|---|---|
Molecular Weight |
256.56 g/mol |
IUPAC Name |
[(Z)-2-chlorohept-1-enyl]arsonic acid |
InChI |
InChI=1S/C7H14AsClO3/c1-2-3-4-5-7(9)6-8(10,11)12/h6H,2-5H2,1H3,(H2,10,11,12)/b7-6- |
InChI Key |
BVLOSGJWCPXUJT-SREVYHEPSA-N |
Isomeric SMILES |
CCCCC/C(=C/[As](=O)(O)O)/Cl |
Canonical SMILES |
CCCCCC(=C[As](=O)(O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


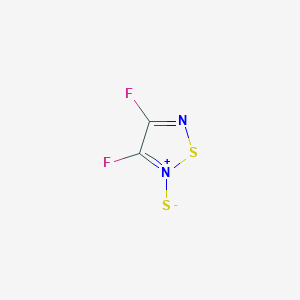
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)



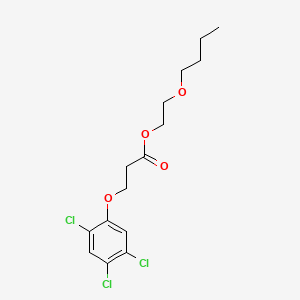
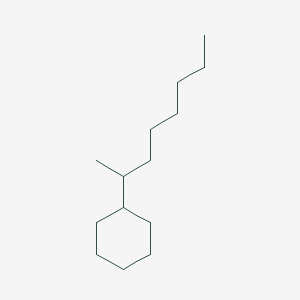
![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
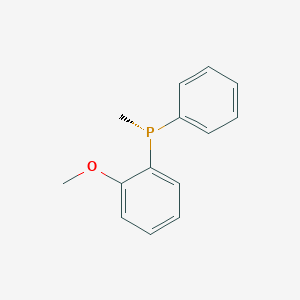
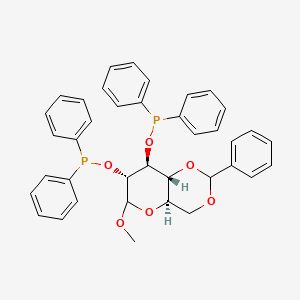
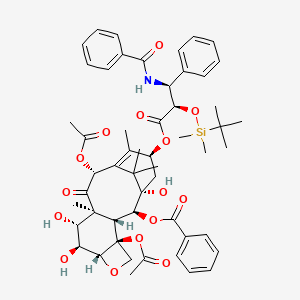


![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
